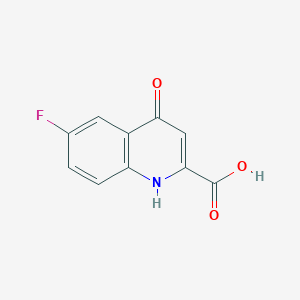
6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
描述
科学研究应用
-
Scientific Field: Pharmaceutical Chemistry
- Application : This compound is a type of fluoroquinolone, a family of synthetic broad-spectrum antibiotics . Fluoroquinolones are known for their high level of antibacterial activity and wide spectrum which surpass many antibiotics .
- Methods of Application : The synthesis of this compound involves various chemical reactions, including the incorporation of fluorine atoms at different positions of the benzene ring . This modification results in a remarkable improvement of antimicrobial properties .
- Results or Outcomes : Fluoroquinolones have shown to exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics . They have a specific mechanism of action, different from antibiotics and other groups of antibacterials, which allows them to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials .
-
Scientific Field: Medicinal Chemistry
- Application : The compound is used in the synthesis of new 8-nitrofluoroquinolone derivatives .
- Methods of Application : The synthesis involves the preparation of the synthon 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, followed by the introduction of substituted primary amine appendages at the C-7 position .
- Results or Outcomes : The prepared targets and intermediates have shown interesting antibacterial activity against gram positive and/or gram negative strains . In particular, the p-toluidine, p-chloro aniline and aniline derivatives showed good activity against S. aureus with MIC range ≈ 2-5 µg/mL .
-
Scientific Field: Biochemistry
- Application : This compound is used in the formation of complexes of fluoroquinolones with metals .
- Methods of Application : The process involves the interaction of the fluoroquinolone with a metal ion, leading to the formation of a complex .
- Results or Outcomes : These complexes have been found to have various applications, including enhanced antibacterial activity .
-
Scientific Field: Medicinal Chemistry
- Application : The compound is used in the synthesis of new antiproliferative agents .
- Methods of Application : The synthesis involves the preparation of 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide .
- Results or Outcomes : These derivatives demonstrated potent antiproliferative activity against cancer cells .
-
Scientific Field: Pharmaceutical Chemistry
- Application : This compound is an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
- Methods of Application : The synthesis involves various chemical reactions, starting from ethyl 2,4-dichloro-5-fluorobenzoylacetate .
- Results or Outcomes : Ciprofloxacin hydrochloride is a widely used antibiotic, effective against a broad range of bacteria .
-
Scientific Field: Biochemistry
- Application : Fluoroquinolonic acid, which can be derived from this compound, is a bacteriostatic antibiotic .
- Methods of Application : The compound is used in the synthesis of fluoroquinolonic acid .
- Results or Outcomes : Fluoroquinolonic acid has broad-spectrum activity against Gram-positive and Gram-negative bacteria .
-
Scientific Field: Biochemistry
- Application : This compound is used in the formation of complexes of fluoroquinolones with metals .
- Methods of Application : The process involves the interaction of the fluoroquinolone with a metal ion, leading to the formation of a complex .
- Results or Outcomes : These complexes have been found to have various applications, including enhanced antibacterial activity .
-
Scientific Field: Medicinal Chemistry
- Application : The compound is used in the synthesis of new antiproliferative agents .
- Methods of Application : The synthesis involves the preparation of 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide and 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide .
- Results or Outcomes : These derivatives demonstrated potent antiproliferative activity against cancer cells .
-
Scientific Field: Pharmaceutical Chemistry
- Application : This compound is an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
- Methods of Application : The synthesis involves various chemical reactions, starting from ethyl 2,4-dichloro-5-fluorobenzoylacetate .
- Results or Outcomes : Ciprofloxacin hydrochloride is a widely used antibiotic, effective against a broad range of bacteria .
- Application : Fluoroquinolonic acid, which can be derived from this compound, is a bacteriostatic antibiotic .
- Methods of Application : The compound is used in the synthesis of fluoroquinolonic acid .
- Results or Outcomes : Fluoroquinolonic acid has broad-spectrum activity against Gram-positive and Gram-negative bacteria .
- Application : This compound is used in the synthesis of novel HIV-1 integrase strand transfer inhibitors .
- Methods of Application : The synthesis involves various chemical reactions .
- Results or Outcomes : The synthesized compounds have shown potential as HIV-1 integrase strand transfer inhibitors .
属性
IUPAC Name |
6-fluoro-4-oxo-1H-quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDREWQIVYIOGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301214164 | |
| Record name | 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
CAS RN |
130064-10-7 | |
| Record name | 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130064-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



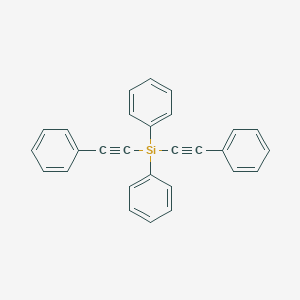
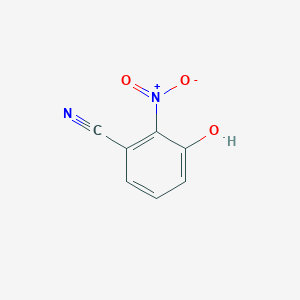
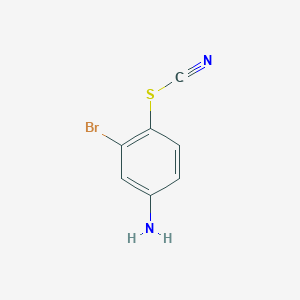
![[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride](/img/structure/B172824.png)
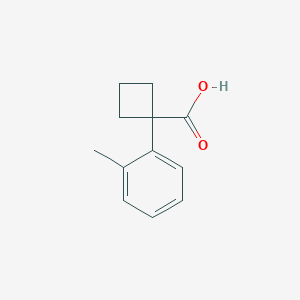
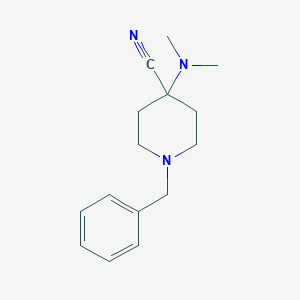
![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B172835.png)
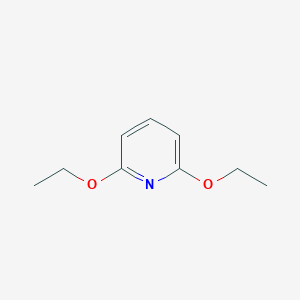
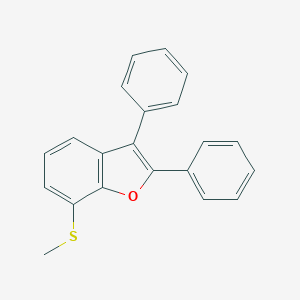
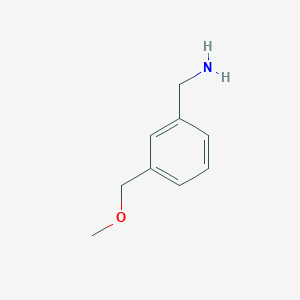
![Ethyl imidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B172843.png)
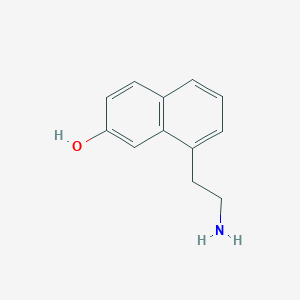
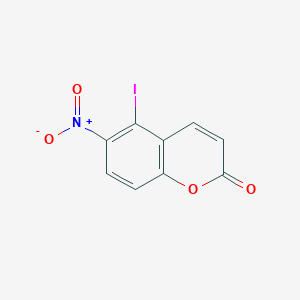
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B172851.png)